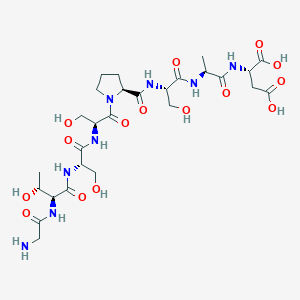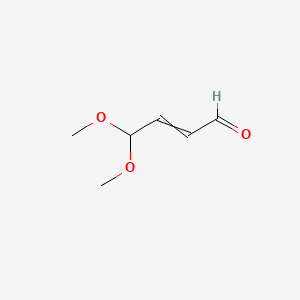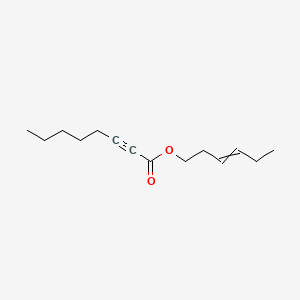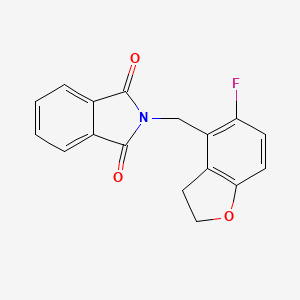
3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of hydroxyl groups at the 3 and 4 positions of the piperidine ring, a hydroxymethyl group at the 5 position, and a nonyl chain attached to the nitrogen atom. The stereochemistry of the compound is specified by the (3R,4R,5R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- typically involves multi-step organic reactions. One common approach is the reduction of a suitable precursor, such as a piperidine derivative, followed by functional group modifications to introduce the hydroxyl and hydroxymethyl groups. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and protective groups to ensure selective reactions at specific positions on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites on enzymes, influencing their activity. The nonyl chain can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Piperidinediol, 5-(hydroxymethyl)-, (3R,4R,5S)-rel-: This compound has a similar structure but differs in the stereochemistry at the 5 position.
3,4-Piperidinediol, 5-(hydroxymethyl)-, (3R,4R,5R)-rel-: This compound lacks the nonyl chain, making it less hydrophobic.
Uniqueness
The presence of the nonyl chain in 3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)- imparts unique hydrophobic properties, which can influence its interactions with biological molecules and its solubility in different solvents. The specific stereochemistry also plays a crucial role in determining its biological activity and selectivity.
Propriétés
Numéro CAS |
741252-83-5 |
|---|---|
Formule moléculaire |
C15H31NO3 |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
(3R,4R,5R)-5-(hydroxymethyl)-1-nonylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-16-10-13(12-17)15(19)14(18)11-16/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1 |
Clé InChI |
UHQABFPGJGCQHD-RBSFLKMASA-N |
SMILES isomérique |
CCCCCCCCCN1C[C@@H]([C@H]([C@@H](C1)O)O)CO |
SMILES canonique |
CCCCCCCCCN1CC(C(C(C1)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)


![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

